molecular formula C25H23NO5 B6279531 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid CAS No. 1692151-65-7

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid

Cat. No.: B6279531
CAS No.: 1692151-65-7
M. Wt: 417.5
InChI Key:
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. It is characterized by the presence of a fluorenylmethoxycarbonyl group, which serves as a protective group for the amino function during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Methoxylation: The protected amino compound is then subjected to methoxylation, where a methoxy group is introduced at the desired position.

    Coupling Reaction: The methoxylated compound is coupled with a phenylpropanoic acid derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF).

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidized or Reduced Products: Products resulting from oxidation or reduction reactions.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal.

    Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules for various applications in biology and medicine.

    Drug Development: It serves as a building block in the development of new pharmaceuticals.

    Material Science: The compound is used in the synthesis of novel materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid involves:

    Protection and Deprotection: The Fmoc group protects the amino function during chemical reactions and can be removed under mild conditions to reveal the free amino group.

    Molecular Targets and Pathways: The compound interacts with various molecular targets depending on its application, such as enzymes in peptide synthesis or receptors in drug development.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • Fmoc-Gly-Gly-OH
  • Fmoc-Asp (OAll)-OH

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid is unique due to its specific structure, which combines the protective Fmoc group with a methoxy and phenylpropanoic acid moiety. This combination provides stability and versatility in various chemical reactions, making it a valuable compound in peptide synthesis and other applications.

Properties

CAS No.

1692151-65-7

Molecular Formula

C25H23NO5

Molecular Weight

417.5

Purity

95

Origin of Product

United States

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